molecular formula C15H22N2O2 B1449887 Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1196156-49-6

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1449887
CAS No.: 1196156-49-6
M. Wt: 262.35 g/mol
InChI Key: RGIPNUSHCFRGNF-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a tert-butyl ester group, an aminomethyl group, and a dihydroisoquinoline core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The tert-butyl ester group can be introduced through esterification, where the carboxylic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinoline core is oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed:

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving isoquinoline derivatives.

Medicine:

    Drug Development: The compound is used in medicinal chemistry for the development of drugs targeting various diseases, including neurological disorders and cancer.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The dihydroisoquinoline core can interact with receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-1-carboxylate
  • Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-3-carboxylate
  • Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-4-carboxylate

Comparison:

  • Structural Differences: The position of the carboxylate group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Features: Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall pharmacological profile.

Biological Activity

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline derivatives, which are well-known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1196156-49-6

The compound features a tert-butyl ester group, an aminomethyl group, and a dihydroisoquinoline core. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

  • Enzyme Interaction : The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzyme active sites, modulating their activity. This interaction may lead to inhibition or activation of specific enzymatic pathways.
  • Receptor Binding : The dihydroisoquinoline core can engage with various receptors involved in signal transduction pathways. This binding can influence cellular responses and potentially alter physiological processes.

Antioxidant Properties

Research indicates that isoquinoline derivatives exhibit significant antioxidant activity. This compound has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that compounds similar to this compound possess neuroprotective properties. They may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other isoquinoline derivatives:

Compound NameMolecular FormulaBiological Activity
This compoundC15H22N2O2Antioxidant, Neuroprotective
Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-1-carboxylateC14H20N2O2Moderate AChE inhibition
Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-3-carboxylateC14H20N2O2Lower antioxidant activity

This table highlights the differences in biological activity based on structural variations within the isoquinoline class.

Case Studies

  • Neuroprotection in Animal Models : In a study involving scopolamine-induced memory deficits in mice, this compound showed significant improvement in memory retention compared to control groups. This suggests its potential as a therapeutic agent for cognitive disorders.
  • Antioxidant Efficacy : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The results indicated a protective effect against cell death due to oxidative damage.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIPNUSHCFRGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-49-6
Record name tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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